molecular formula C8H12ClF2NO2 B2824245 rac-methyl(1R,3s)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylatehydrochloride CAS No. 2445749-44-8

rac-methyl(1R,3s)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylatehydrochloride

Cat. No.: B2824245
CAS No.: 2445749-44-8
M. Wt: 227.64
InChI Key: IMULCNCILMSDKJ-NORSIXQASA-N
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Description

rac-methyl(1R,3s)-5-amino-2,2-difluorospiro[23]hexane-1-carboxylatehydrochloride is a synthetic compound with a unique spirocyclic structure The presence of fluorine atoms and an amino group in its structure makes it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,3s)-5-amino-2,2-difluorospiro[23]hexane-1-carboxylatehydrochloride typically involves multiple steps One common method includes the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,3s)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

rac-methyl(1R,3s)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylatehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Due to its unique structure, it is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-methyl(1R,3s)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The amino group may also play a role in its biological activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylate: Lacks the hydrochloride salt form.

    Methyl (1R)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylate;hydrobromide: Similar structure but with a different halide salt.

    Methyl (1R)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylate;hydroiodide: Another halide salt variant.

Uniqueness

The hydrochloride salt form of Methyl (1R)-5-amino-2,2-difluorospiro[2

Properties

IUPAC Name

methyl (1R)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO2.ClH/c1-13-6(12)5-7(8(5,9)10)2-4(11)3-7;/h4-5H,2-3,11H2,1H3;1H/t4?,5-,7?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMULCNCILMSDKJ-PVBZQRKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(C1(F)F)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C2(C1(F)F)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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